2-Bromo-4-methoxy-1-(1-methylethyl)benzene
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Overview
Description
2-Bromo-4-methoxy-1-(1-methylethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a methoxy group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-1-(1-methylethyl)benzene typically involves the bromination of 4-methoxy-1-(1-methylethyl)benzene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to optimize the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, often under reflux conditions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Substitution: Formation of 4-methoxy-1-(1-methylethyl)benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-1-(1-methylethyl)benzene.
Scientific Research Applications
2-Bromo-4-methoxy-1-(1-methylethyl)benzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-methoxy-1-(1-methylethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. The methoxy group can influence the electron density of the ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2-Bromo-4-methyl-1-(1-methylethyl)benzene: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-4-methoxy-1-(1-methylethyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methoxy-1-(1-methylethyl)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Bromo-4-methoxy-1-(1-methylethyl)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both a bromine atom and a methoxy group allows for selective reactions that are not possible with similar compounds lacking these functional groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-4-methoxy-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGONKBBXWVIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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